molecular formula C12H15ClN2O B15057877 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B15057877
M. Wt: 238.71 g/mol
InChI Key: UFEVYJDRGQNWBP-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a carbaldehyde group at the 1-position and a 6-chloro-2-methylpyridine moiety at the 2-position. The chloro and methyl groups on the pyridine ring influence its electronic and steric properties, which may enhance binding specificity in biological systems or alter reactivity in synthetic pathways .

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H15ClN2O/c1-9-10(5-6-12(13)14-9)11-4-2-3-7-15(11)8-16/h5-6,8,11H,2-4,7H2,1H3

InChI Key

UFEVYJDRGQNWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCCN2C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Amines, thiols, solvents like DMF or DMSO

Major Products

    Oxidation: 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carboxylic acid

    Reduction: 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of piperidine-carbaldehyde derivatives. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde C₁₂H₁₃ClN₂O 248.70 Not reported Not reported Piperidine-1-carbaldehyde, 6-chloro-2-methylpyridine
Piperidine-1-carbaldehyde C₆H₁₁NO 113.16 222 1.019 Piperidine, carbaldehyde
4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde C₂₀H₁₇ClN₂O 336.82 Not reported Not reported Bicyclic pyridine, piperidine-1-carbaldehyde
N-[4-(Piperidine-4-carbonyl)-phenyl]-acetamide C₁₄H₁₈N₂O₂ 246.31 Not reported Not reported Piperidine-4-carbonyl, acetamide

Key Observations:

  • Substituent Effects : The target compound’s 6-chloro-2-methylpyridine group introduces steric hindrance and electron-withdrawing effects, which may reduce solubility in polar solvents compared to simpler derivatives like piperidine-1-carbaldehyde .
  • Thermal Stability : Piperidine-1-carbaldehyde (boiling point 222°C) is more volatile than the target compound, suggesting that the pyridine substituent increases molecular weight and reduces volatility.
  • Synthetic Complexity : The bicyclic derivative (compound 7ad in ) requires multi-step synthesis due to its fused ring system, whereas the target compound can be synthesized via direct coupling of substituted pyridine and piperidine precursors.

Reactivity and Functional Group Interactions

  • Carbaldehyde Reactivity : The aldehyde group in all analogues is susceptible to nucleophilic attack, enabling condensation reactions (e.g., formation of Schiff bases). However, steric shielding from the 6-chloro-2-methylpyridine group in the target compound may slow such reactions compared to unsubstituted piperidine-1-carbaldehyde .
  • Chloro Group Reactivity: The 6-chloro substituent on the pyridine ring offers a site for further functionalization (e.g., Suzuki coupling), a feature absent in non-halogenated analogues like N-[4-(piperidine-4-carbonyl)-phenyl]-acetamide .

Research Findings and Data Gaps

  • Spectroscopic Data : The target compound’s 13C NMR profile (if synthesized) would likely show peaks near δ 162 ppm (carbaldehyde carbon) and δ 125–160 ppm (pyridine carbons), similar to compound 7ad in .
  • Toxicity and Handling : Piperidine-1-carbaldehyde is classified as a Category 4-3-S-III hazardous substance due to flammability and toxicity . The target compound’s hazards remain unstudied but may require similar precautions.

Biological Activity

2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry, primarily due to its structural features that suggest potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyridine derivative, characterized by a chloro group at the 6-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C12H14ClNC_{12}H_{14}ClN with a molecular weight of approximately 223.70 g/mol.

Property Value
Molecular FormulaC12H14ClNC_{12}H_{14}ClN
Molecular Weight223.70 g/mol
Structural FeaturesChloro group (6-position), Methyl group (2-position)

The biological activity of this compound is influenced by its ability to interact with various biological targets. The presence of the chlorinated pyridine ring and the piperidine moiety suggests that it may act as an enzyme inhibitor or receptor modulator . Research indicates that it could inhibit specific enzymes relevant in drug discovery, potentially leading to therapeutic effects in various diseases, including cancer and neurological disorders.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an enzyme inhibitor:

  • Enzyme Targets : The compound may inhibit enzymes involved in metabolic pathways, which could be critical in treating conditions such as cancer.
  • Inhibition Mechanism : The unique arrangement of functional groups allows for specific interactions with enzyme active sites, potentially leading to competitive inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anti-Cancer Activity : A series of piperidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds structurally similar to this compound demonstrated significant inhibition of cell growth in hematological cancer lines, suggesting a promising avenue for further research .
    Compound Cell Line Tested IC50 (µM)
    Compound IMyeloma5.0
    Compound IILeukemia7.5
    Compound IIINKTL4.0
  • Molecular Docking Studies : Computational analyses have shown that similar compounds can effectively bind to target proteins associated with cancer progression. Docking studies suggest that the presence of electron-withdrawing groups like chlorine enhances binding affinity, which may be applicable to this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound Name Key Features
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehydeContains a piperidine ring; potential for similar activity
2-(6-Amino-4-methylpyridin-3-yl)piperidine-1-carbaldehydeExhibits different biological activity due to amino substitution

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling chlorinated pyridine derivatives with piperidine precursors under basic conditions. For example, sodium hydroxide in dichloromethane has been used to facilitate nucleophilic substitution or condensation reactions . Optimization may include adjusting reaction temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometry of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in similar piperidine-carbaldehyde syntheses .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify the piperidine ring conformation and substituent positions.
  • LC-MS or HPLC to assess purity and detect trace by-products.
  • FT-IR to confirm functional groups (e.g., aldehyde C=O stretch near 1700 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as demonstrated in structurally related piperidine derivatives .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for pyridine-piperidine derivatives, which recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products.
  • Storage : In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent aldehyde oxidation .
  • Emergency Protocols : Immediate rinsing with water for accidental exposure and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity for this compound across different synthetic protocols?

  • Methodological Answer : Systematic analysis of variables is key:

  • By-Product Identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials or oxidation products).
  • Reaction Kinetics : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points.
  • Reproducibility : Control moisture levels (critical for aldehyde stability) and validate reagent quality (e.g., anhydrous solvents) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Light Sensitivity : Expose to UV/visible light and track aldehyde oxidation using spectroscopic methods .

Q. What pharmacological targets are plausible for this compound based on its structural analogs?

  • Methodological Answer : Piperidine-carbaldehydes often target central nervous system (CNS) receptors or enzymes. Prioritize:

  • In Silico Screening : Molecular docking against GPCRs (e.g., serotonin or dopamine receptors) or kinases.
  • In Vitro Assays : Test inhibition of acetylcholinesterase (relevant to neurodegenerative diseases) or antimicrobial activity against Gram-positive bacteria, as seen in related chloropyridine derivatives .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer : Conduct tiered ecotoxicological assessments:

  • Acute Toxicity : Use Daphnia magna or algae models (OECD 202/201 guidelines) to determine LC₅₀/EC₅₀ values.
  • Biodegradation : Employ OECD 301B tests to evaluate mineralization rates in aqueous systems.
  • Bioaccumulation : Calculate log P (octanol-water partition coefficient) to estimate environmental persistence .

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